molecular formula C12H20N2O3 B2409086 Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate CAS No. 1975117-72-6

Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate

Cat. No.: B2409086
CAS No.: 1975117-72-6
M. Wt: 240.303
InChI Key: VZPYUEGZZHCLQC-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a methyl group, a pentoxymethyl group, and a carboxylate ester functional group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .

Preparation Methods

The synthesis of Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-3-(pentoxymethyl)pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 100°C, depending on the specific reaction . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in synthetic chemistry .

Scientific Research Applications

Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Medicine: Derivatives of this compound have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

  • Methyl 1-methyl-3-(methoxymethyl)pyrazole-4-carboxylate
  • Methyl 1-methyl-3-(ethoxymethyl)pyrazole-4-carboxylate
  • Methyl 1-methyl-3-(butoxymethyl)pyrazole-4-carboxylate

These compounds share similar structural features but differ in the length and nature of the alkoxy group attached to the pyrazole ring. The uniqueness of this compound lies in its specific pentoxymethyl group, which can influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name

methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-4-5-6-7-17-9-11-10(12(15)16-3)8-14(2)13-11/h8H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPYUEGZZHCLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=NN(C=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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